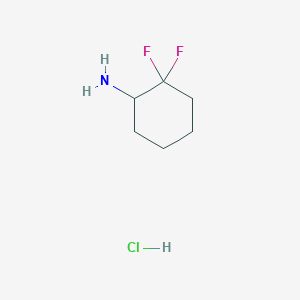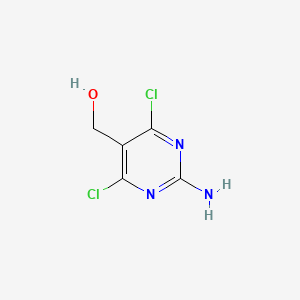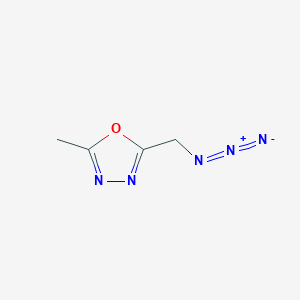
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole (AMMO) is a novel synthetic compound that has been studied extensively in recent years for its potential applications in a wide range of scientific research fields. This compound is a derivative of oxadiazole, a five-membered heterocyclic ring system, and is characterized by the presence of an azido group on the nitrogen atom. AMMO has been found to possess a number of unique properties that make it an attractive candidate for use in various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole has been utilized in the synthesis of various novel heterocyclic compounds. For example, it played a role in the creation of 1,2,3-triazole derivatives, where its structure was confirmed using spectroscopic methods and X-ray diffraction (Dürüst & Karakuş, 2017).
Biochemical Applications
- This compound has been involved in the synthesis of heterocyclic compounds exhibiting anti-protozoal and anti-cancer activities. These activities were assessed through in vitro studies, showcasing its potential in medicinal chemistry (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Energetic Material Research
- The compound has been explored for applications in the field of energetic materials, such as energetic plasticizers or melt-cast explosives. Properties like sensitivity to friction and impact were evaluated, demonstrating its utility in this domain (Bauer, Benz, Klapötke, Lenz, & Stierstorfer, 2021).
Antioxidant Properties
- Research has also delved into its role in the synthesis of compounds with antioxidant properties. These synthesized compounds were tested for their in-vitro antioxidant properties, underlining the compound's relevance in pharmacological research (Kumar K., Kalluraya, & Kumar, 2018).
Corrosion Inhibition
- It has been used in the synthesis of derivatives that serve as corrosion inhibitors for mild steel in acidic environments. This is significant in industrial applications where corrosion resistance is crucial (Ammal, Prajila, & Joseph, 2018).
Antibacterial Activity
- The compound has been a part of the synthesis process for novel oxadiazoles tested for their antibacterial activities against various strains. This highlights its potential in developing new antimicrobial agents (Sindhu, Singh, Khurana, Sharma, & Aneja, 2013).
Materials Science
- It has found applications in materials science, particularly in the creation of donor-acceptor fluorophores for organic light-emitting diodes (OLEDs), showcasing its utility in the field of electronics and photonics (Cooper, Zhang, Zhang, Ashokan, Fuentes-Hernandez, Salman, Kippelen, Barlow, & Marder, 2022).
Propriétés
IUPAC Name |
2-(azidomethyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O/c1-3-7-8-4(10-3)2-6-9-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPQPZBCPCGWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



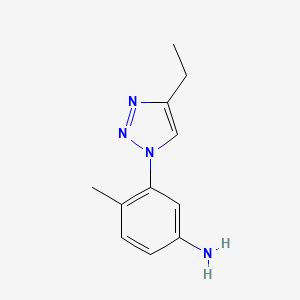
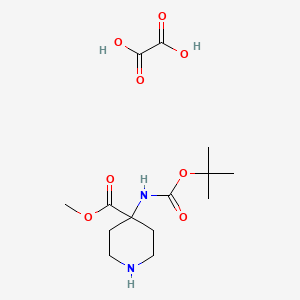
![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)
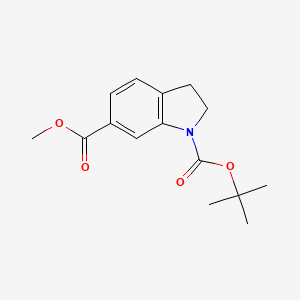
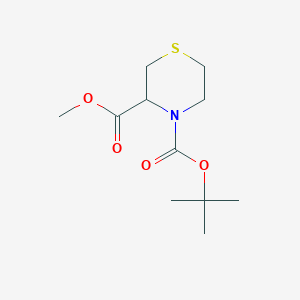
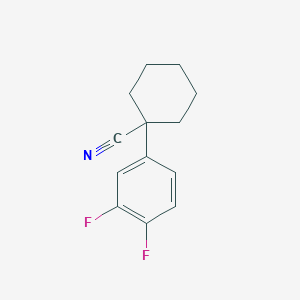
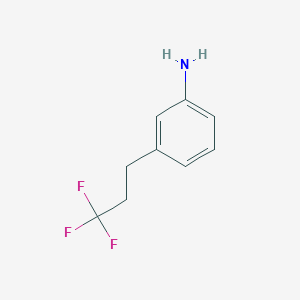
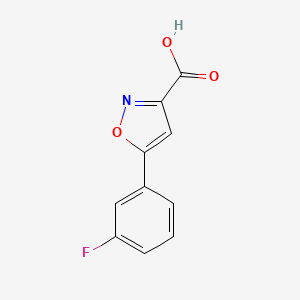
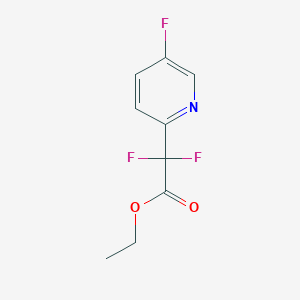
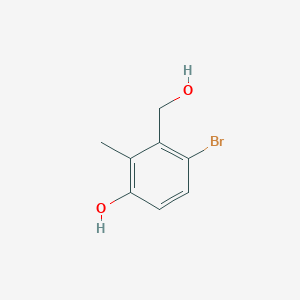
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)
